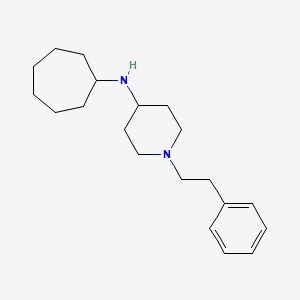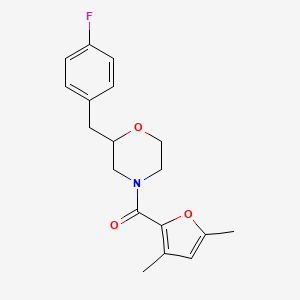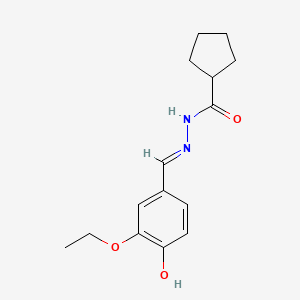
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the brain that helps regulate neuronal activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting GABA transaminase, N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine increases the levels of GABA in the brain, leading to an increase in the inhibitory effects of GABA on neuronal activity. This can help reduce seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety and depression-like behaviors in animal models of anxiety and depression. In addition, N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been shown to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
One advantage of N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine is its ability to selectively inhibit GABA transaminase, which can lead to an increase in GABA levels in the brain without affecting other neurotransmitters. This can be useful in studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine. One area of interest is in the development of new therapies for epilepsy, addiction, anxiety, and depression based on the inhibition of GABA transaminase. Another area of interest is in the development of new drugs that can selectively target GABA transaminase and other enzymes involved in GABA metabolism. Finally, there is potential for the development of new imaging techniques to study the effects of N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine and other GABA-related drugs on brain function and activity.
合成方法
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-phenylethyl)piperidine with cycloheptylamine to form N-cycloheptyl-1-(2-phenylethyl)piperidine. This intermediate is then reacted with chloroacetyl chloride to form N-cycloheptyl-1-(2-phenylethyl)-4-piperidinone, which is then reduced with sodium borohydride to form N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine.
科学研究应用
N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
属性
IUPAC Name |
N-cycloheptyl-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-2-7-11-19(10-6-1)21-20-13-16-22(17-14-20)15-12-18-8-4-3-5-9-18/h3-5,8-9,19-21H,1-2,6-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQKCHFZBMCRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(2-phenylethyl)piperidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B5978286.png)
![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)

![6-(3-methylbutyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B5978303.png)

![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)

![2-(3-pyridinyl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5978335.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5978336.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5978341.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5978357.png)
![2-{2-[(2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5978388.png)

![2-[(4-fluorophenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5978392.png)